molecular formula C16H16N2OS B7538760 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone

3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone

Cat. No. B7538760
M. Wt: 284.4 g/mol
InChI Key: PAJLRCTYGOHPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone is a chemical compound that belongs to the class of benzothiazepines. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This results in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone vary depending on the specific application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. In agriculture, it has been shown to control pests and diseases by inhibiting the activity of certain enzymes in the pests. In industry, it has been investigated for its potential as a catalyst in chemical reactions.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its high cost and limited availability.

Future Directions

For research include investigating its potential as a treatment for cancer and neurological disorders, developing more efficient synthesis methods, and studying its mechanism of action at the molecular level.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone involves the reaction of 2-aminobenzothiazole with 2-bromo-6-methylpyridine in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone has been studied for its potential applications in various fields. In medicine, it has been investigated for its ability to inhibit the growth of cancer cells and for its potential as a treatment for neurological disorders. In agriculture, it has been studied for its ability to control pests and diseases in crops. In industry, it has been investigated for its potential as a catalyst in chemical reactions.

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-6-4-7-13(17-12)16(19)18-10-5-11-20-15-9-3-2-8-14(15)18/h2-4,6-9H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJLRCTYGOHPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N2CCCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,5-benzothiazepin-5-yl-(6-methylpyridin-2-yl)methanone

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